molecular formula C7H7ClF2N2 B3364320 2,3-Difluoro-benzamidine hydrochloride CAS No. 1138036-26-6

2,3-Difluoro-benzamidine hydrochloride

Cat. No.: B3364320
CAS No.: 1138036-26-6
M. Wt: 192.59 g/mol
InChI Key: VJTFEUCTBFSXCP-UHFFFAOYSA-N
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Description

2,3-Difluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7ClF2N2. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique properties due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules .

Scientific Research Applications

2,3-Difluoro-benzamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Safety and Hazards

The safety information for 2,3-Difluoro-benzamidine hydrochloride indicates that it is a hazardous substance . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-benzamidine hydrochloride typically involves the reaction of 2,3-difluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the reduction of 2,3-difluorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting 2,3-difluorobenzylamine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-benzamidine hydrochloride
  • 4-Fluoro-benzamidine hydrochloride
  • 2,3-Difluorobenzylamine

Uniqueness

2,3-Difluoro-benzamidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and specificity in enzyme inhibition, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3-difluorobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTFEUCTBFSXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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